molecular formula C12H12N2O B3051206 6-Methoxy-2-naphthimidamide CAS No. 32048-10-5

6-Methoxy-2-naphthimidamide

Cat. No.: B3051206
CAS No.: 32048-10-5
M. Wt: 200.24 g/mol
InChI Key: AFACJVQMKAPFID-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthimidamide is an organic compound with the molecular formula C12H12N2O. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6th position and an imidamide group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-naphthimidamide typically involves the reaction of 6-methoxy-2-naphthaldehyde with an appropriate amine under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-naphthimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various naphthoquinones, amine derivatives, and substituted naphthalimides .

Scientific Research Applications

6-Methoxy-2-naphthimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methoxy-2-naphthimidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthaldehyde: A precursor in the synthesis of 6-Methoxy-2-naphthimidamide.

    6-Methoxy-2-naphthoquinone: An oxidation product of this compound.

    6-Methoxy-2-naphthylamine: A reduction product of this compound

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy and imidamide groups allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

6-methoxynaphthalene-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H3,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFACJVQMKAPFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390922
Record name 6-METHOXY-NAPHTHALENE-2-CARBOXAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32048-10-5
Record name 6-METHOXY-NAPHTHALENE-2-CARBOXAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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